molecular formula C26H26N2O2S B5503228 11-(4-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B5503228
M. Wt: 430.6 g/mol
InChI Key: YSNMAQAFVVBILW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like "11-(4-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one" often involves dehydrative cyclization of acylaminoanilino precursors with polyphosphoric acid or similar cyclization reagents. These syntheses may result in compounds with significant analgesic activity or other chemical properties based on the substituents involved (Matsuo et al., 1986).

Molecular Structure Analysis

The molecular structure of such compounds typically includes a dibenzo[b,e][1,4]diazepin-1-one core with various substituents that influence their chemical and physical properties. This structural motif is common among compounds synthesized through condensation and cyclization reactions, as observed in research involving derivatives with different phenyl substitutions (Cortéas et al., 2004).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including alkylation, acetylation, and nitrosation, depending on the substituents present. The specific reactions and properties are often determined by the nature of the substituents attached to the dibenzo[b,e][1,4]diazepin-1-one core (Chechina et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of these compounds can vary significantly with different substituents. These properties are crucial for understanding the compound's behavior in various environments and for its potential applications outside of pharmacology.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemical reagents, and luminescence, are influenced by the molecular structure. For example, certain derivatives have been found to be effective as chemosensors for metal cations due to their unique luminescence and complex formation properties (Tolpygin et al., 2012).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones through dehydrative cyclization processes has been a focal point of research. These compounds exhibit moderate analgesic activity, highlighting their potential in pain management applications. The chemical reactions involved in their synthesis offer insights into the structural manipulation and functionalization of the dibenzo[b,e][1,4]diazepin-1-one core, providing a foundation for further pharmaceutical development (Matsuo et al., 1985).

Pharmaceutical Applications

Dibenzo[b,e][1,4]diazepin-1-one derivatives have been explored for their potential pharmacological activities. Notably, their synthesis has been geared towards creating compounds with possible central nervous system (CNS) applications, including anticonvulsant and schizophrenia treatment. The efficiency of these synthetic processes and the structural diversity of the resulting compounds underscore their importance in drug discovery and development (Cortéas et al., 2004).

Corrosion Inhibition

Research has also identified dibenzo[b,e][1,4]diazepin-1-one derivatives as effective corrosion inhibitors for mild steel in acidic media. These compounds exhibit good inhibition properties, acting as mixed-type inhibitors, and adhere to the metal surface according to the Langmuir adsorption isotherm. This application is significant for industries looking to protect infrastructure and equipment against corrosive damage, showcasing the versatility of these compounds beyond pharmaceuticals (Laabaissi et al., 2021).

Chemical Rearrangements and Spectral Properties

The study of chemical rearrangements and spectral properties of dibenzo[b,e][1,4]diazepin-1-one derivatives under various conditions has provided valuable insights into their reactivity and stability. These findings are crucial for understanding how these compounds interact in biological systems and how they might be modified to enhance their pharmacological efficacy or reduce toxicity (Eisch et al., 2015).

properties

IUPAC Name

6-(4-propan-2-yloxyphenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-16(2)30-19-11-9-17(10-12-19)26-25-22(27-20-6-3-4-7-21(20)28-26)14-18(15-23(25)29)24-8-5-13-31-24/h3-13,16,18,26-28H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNMAQAFVVBILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(4-Isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

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